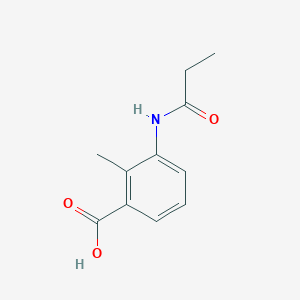![molecular formula C21H21N5OS B243615 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243615.png)
2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has shown potential applications in various fields of scientific research. One of its significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has also been studied for its potential as a fluorescent probe for imaging applications.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood, but studies have suggested that it may act through the inhibition of specific enzymes or receptors. For example, studies have shown that the compound can inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. The compound has also been shown to have anti-inflammatory and antidiabetic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is its high potency, which allows for the use of lower concentrations in experiments. However, the compound's low solubility in water can make it challenging to work with in aqueous solutions. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the research of 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, diabetes, and inflammation. Another direction is to study its potential as a fluorescent probe for imaging applications, which could have significant implications for the field of biomedical imaging. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a promising compound with potential applications in various fields of scientific research. Its high potency, anti-cancer, anti-inflammatory, and antidiabetic effects make it a potential drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine with 2-chloro-N-methylbenzamide in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Propiedades
Fórmula molecular |
C21H21N5OS |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2-methyl-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H21N5OS/c1-3-6-18-23-24-21-26(18)25-20(28-21)16-11-9-15(10-12-16)13-22-19(27)17-8-5-4-7-14(17)2/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,27) |
Clave InChI |
SYBOZDRARNTSIT-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4C |
SMILES canónico |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxy-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B243534.png)

![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-furamide](/img/structure/B243537.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide](/img/structure/B243539.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243541.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B243542.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B243543.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide](/img/structure/B243546.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide](/img/structure/B243547.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide](/img/structure/B243548.png)
![N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B243550.png)

![2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B243558.png)